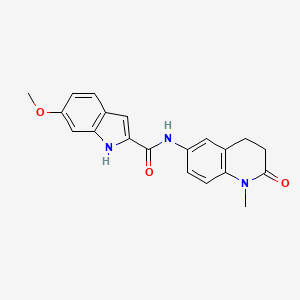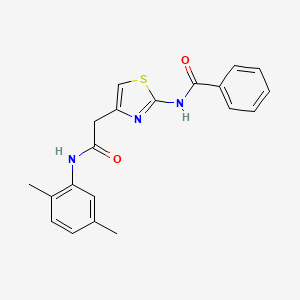![molecular formula C11H20F2N2O2 B2487241 tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate CAS No. 1909316-46-6](/img/structure/B2487241.png)
tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidine derivatives, including those with tert-butyl groups, involves enantioselective nitrile anion cyclization strategies, leading to high yields and purity of the target compounds. For instance, Chung et al. (2005) describe a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving a 71% overall yield and over 95% yield for the cyclization step, demonstrating the efficiency of this approach in synthesizing complex pyrrolidine structures (Chung et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds showcases the significance of the tert-butyl group and pyrrolidin-3-ylmethyl carbamate moiety. For example, Weber et al. (1995) characterized the crystal structure of a compound closely related to the query compound, revealing the importance of intramolecular hydrogen bonding and confirming the absolute configurations of the carbons in the lactam ring (Weber et al., 1995).
Chemical Reactions and Properties
The chemical reactions involving tert-butyl pyrrolidin-3-ylmethyl carbamate derivatives often employ nitrile anion cyclization and can be influenced by various factors such as the activating group and base used in the cyclization process. For example, the work by Chung et al. highlights the use of diethyl chlorophosphate and lithium hexamethyldisilazide as the optimum activating group and base, respectively, in the cyclization to form pyrrolidine rings with high enantiomeric excess (Chung et al., 2005).
Aplicaciones Científicas De Investigación
Crystal Structure and Hydrogen Bonding
- The compound is an example of an all-cis trisubstituted pyrrolidin-2-one, with assigned absolute configurations in the lactam ring. Its structure involves an intramolecular hydrogen bond, demonstrating its significance in molecular design (Weber, Ettmayer, Hübner, & Gstach, 1995).
Synthesis of Drug Intermediates
- This compound is synthesized in a cost-efficient, simple, and environmentally friendly seven-step process starting from itaconic acid ester, demonstrating its role in the synthesis of important drug intermediates (Geng Min, 2010).
Photocatalysis and Chemical Synthesis
- Used in a photoredox-catalyzed amination of o-hydroxyarylenaminones, showcasing its role in creating new pathways for chemical synthesis and photocatalyzed protocols (Wang et al., 2022).
Lithiation and Substitution Reactions
- It undergoes lithiation and reacts with various electrophiles to produce substituted derivatives, highlighting its versatility in chemical reactions (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Hydrogen Bond-Based Interactions
- Exhibits an interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This is crucial for understanding molecular interactions and designing new compounds (Das et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[[3-(difluoromethyl)pyrrolidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(8(12)13)4-5-14-6-11/h8,14H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVORNZPANYCEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

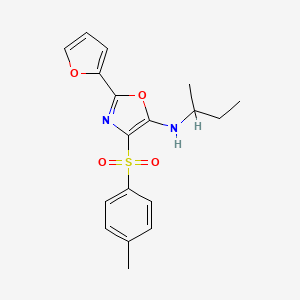

![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/no-structure.png)
![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)
![tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B2487164.png)
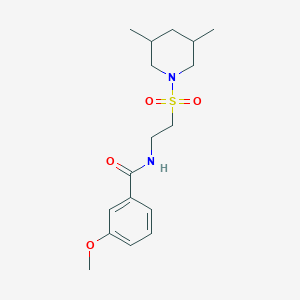
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)
![(4S)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2487172.png)
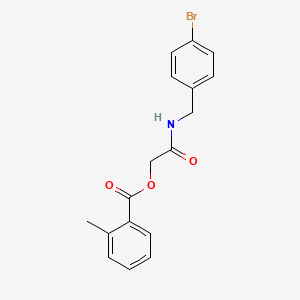
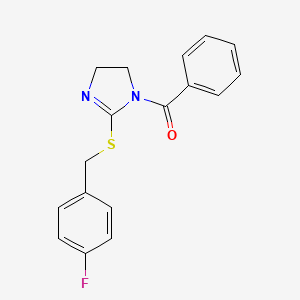
![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)
![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)
